molecular formula C16H17FN2O3 B10798532 (1-Amino-1-oxopropan-2-yl) 1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carboxylate

(1-Amino-1-oxopropan-2-yl) 1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carboxylate

Cat. No.: B10798532
M. Wt: 304.32 g/mol
InChI Key: JKLVGXNSTVWIID-UHFFFAOYSA-N
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Description

OSM-S-116 is a compound belonging to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-116 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-116 involves the construction of the aminothienopyrimidine scaffold. The process typically starts with the synthesis of the thiophene starting material, followed by the formation of the thienopyrimidine core.

Industrial Production Methods: While specific industrial production methods for OSM-S-116 are not detailed, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: OSM-S-116 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of analogs with different functional groups .

Scientific Research Applications

OSM-S-116 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-S-116 involves inhibiting the enzyme asparagine tRNA synthetase in Plasmodium falciparum. This inhibition disrupts protein synthesis in the parasite, leading to its death. The compound forms a covalent adduct with the enzyme, preventing it from functioning properly. This mechanism is specific to the parasite, with minimal effects on human cells .

Comparison with Similar Compounds

    OSM-S-106: Another aminothienopyrimidine compound with similar activity against Plasmodium falciparum.

    TCMDC-135294: A structurally related compound from the same series.

Comparison: OSM-S-116 is unique in its specific inhibition of asparagine tRNA synthetase, which sets it apart from other compounds in the series. While OSM-S-106 and TCMDC-135294 also show antimalarial activity, OSM-S-116 has demonstrated a higher potency and selectivity for the target enzyme .

Properties

Molecular Formula

C16H17FN2O3

Molecular Weight

304.32 g/mol

IUPAC Name

(1-amino-1-oxopropan-2-yl) 1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carboxylate

InChI

InChI=1S/C16H17FN2O3/c1-9-8-14(16(21)22-11(3)15(18)20)10(2)19(9)13-6-4-12(17)5-7-13/h4-8,11H,1-3H3,(H2,18,20)

InChI Key

JKLVGXNSTVWIID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)OC(C)C(=O)N

Origin of Product

United States

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